Cas no 15802-62-7 (Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-)

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)- structure
15802-62-7 structure
Product Name:Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-
Numero CAS:15802-62-7
MF:C13H14O3
MW:218.248464107513
CID:1335513
PubChem ID:5376216
Update Time:2025-04-20

Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (E)-
    • SCHEMBL12913257
    • FEMA No. 4597
    • Ethyl .alpha.-acetylcinnamate
    • ethyl 2-benzylidene-3-oxobutanoate
    • DTXSID101337851
    • 15802-62-7
    • Cinnamic acid, alpha-acetyl-, ethyl ester, (E)-
    • UNII-2B50D0O5PD
    • Ethyl (2E)-2-acetyl-3-phenyl-2-propenoate #
    • Q27254506
    • ethyl (2E)-2-benzylidene-3-oxobutanoate
    • CS-W022652
    • UNII-7GF90UOL9N
    • (E)-ethyl 2-benzylidene-3-oxobutanoate
    • 620-80-4
    • Ethyl alpha-acetylcinnamate
    • 2B50D0O5PD
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester
    • AKOS003622040
    • CINNAMIC ACID, .ALPHA.-ACETYL-, ETHYL ESTER, (E)-
    • alpha-Acetylcinnamic acid ethyl ester
    • ethyl (z)-2-benzylidene-3-oxobutanoate
    • Ethyl 2-benzylideneacetoacetate
    • (E)-ethyl alpha-acetylcinnamate
    • Ethyl alpha-acetylcinnamate, (E)-
    • 7GF90UOL9N
    • MFCD00521137
    • NSC-68527
    • 2-Acetyl-3-phenylacrylic acid ethyl ester
    • Cinnamic acid, alpha-acetyl-, ethyl ester
    • CS-17399
    • 3-oxo-2-(phenylmethylene)Butanoic acid ethyl ester
    • A8586
    • FEMA No. 4597, E-
    • Cinnamic acid, .alpha.-acetyl-, ethyl ester
    • S10457
    • Butanoic acid, 3-oxo-2-(phenylmethylene)-, ethyl ester, (2E)-
    • (E)-Cinnamyl 3-oxobutanoate
    • ethyl (E)-2-benzylidene-3-oxobutanoate
    • ETHYL .ALPHA.-ACETYLCINNAMATE, (E)-
    • Ethyl2-benzylidene-3-oxobutanoate
    • MDL: MFCD00521137
    • Inchi: 1S/C13H14O3/c1-3-16-13(15)12(10(2)14)9-11-7-5-4-6-8-11/h4-9H,3H2,1-2H3/b12-9+
    • Chiave InChI: AYZGINZXVVKWKV-FMIVXFBMSA-N
    • Sorrisi: O(CC)C(/C(/C(C)=O)=C/C1C=CC=CC=1)=O

Proprietà calcolate

  • Massa esatta: 218.09432
  • Massa monoisotopica: 218.094294304g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 16
  • Conta legami ruotabili: 5
  • Complessità: 286
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 1
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2.2
  • Superficie polare topologica: 43.4Ų

Proprietà sperimentali

  • PSA: 43.37
Fornitori consigliati
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
SHOCHEM(SHANGHAI) CO.,lTD
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
SHOCHEM(SHANGHAI) CO.,lTD
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan Comings Biotechnology Co., Ltd.
Henan Dongyan Pharmaceutical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Henan Dongyan Pharmaceutical Co., Ltd
Shanghai Pearlk Chemicals Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso